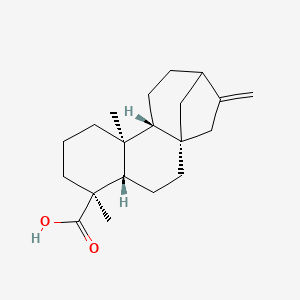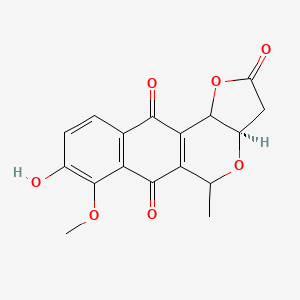
アリシン
概要
説明
アリシンは、ニンニク(Allium sativum)に由来する有機硫黄化合物です。新鮮なニンニクを潰したときに特徴的な香りを生み出します。アリシンは、組織が損傷すると酵素のアリイナーゼがアリインをアリシンに変換することで生成されます。 この化合物は、抗菌性、抗酸化性、抗がん性などの生物活性で知られています .
科学的研究の応用
アリシンは、さまざまな分野で幅広い用途があります。
作用機序
アリシンは、いくつかのメカニズムを通じて効果を発揮します。
抗菌作用: アリシンは、微生物のチオール含有タンパク質や酵素を標的にし、その機能を阻害して細胞死を引き起こします.
抗酸化作用: アリシンは活性酸素種と反応して、細胞内の酸化ストレスを軽減します.
抗がん作用: アリシンは、PI3K/Akt/mTORなどの経路を調節し、カスパーゼを活性化することによって、がん細胞のアポトーシスを誘導します.
類似化合物:
ジアリルジスルフィド: ニンニクに含まれる別の硫黄含有化合物で、抗菌性と抗がん性で知られています.
ジアリルトリスルフィド: ジアリルジスルフィドと似ていますが、硫黄原子が1つ多く、より強い生物活性を示します.
アリシンの独自性: アリシンは、組織が損傷するとすぐに生成され、幅広い生物活性を有しているため、ユニークです。 他の硫黄化合物とは異なり、アリシンは非常に反応性が高く、さまざまな細胞標的と迅速に相互作用するため、強力な生物活性化合物となります .
Safety and Hazards
将来の方向性
Allicin offers substantial potential for cancer therapy, yet its application is hindered by its instability and poor bioavailability. Novel formulation strategies and nanotechnology-based delivery systems can significantly overcome these limitations, enhancing the therapeutic efficacy of allicin . Future research should focus on refining these formulation strategies and delivery systems, ensuring the safety and efficacy of these new allicin formulations .
生化学分析
Biochemical Properties
Allicin is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins, which is thought to be essential for its biological activity . It can inhibit the proliferation of both bacteria and fungi or kill cells outright, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Cellular Effects
Allicin is physiologically active in microbial, plant, and mammalian cells . In mammalian cell lines, including cancer cells, allicin induces cell-death and inhibits cell proliferation . It also has a variety of health-promoting properties, for example, cholesterol- and blood pressure-lowering effects that are advantageous for the cardiovascular system .
Molecular Mechanism
Allicin exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a reactive thiol-trapping sulfur compound that S-thioallylates accessible cysteine residues in proteins and low molecular weight thiols .
Temporal Effects in Laboratory Settings
The effects of allicin can change over time in laboratory settings . It has been shown to have cardioprotective effects on cardiovascular disease through various pathways, including anti-apoptosis, antioxidant stress reduction, and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of allicin vary with different dosages in animal models . It has been shown to inhibit the high glucose-induced activation of caspase-3 and nuclear translocation of NF-κB, which appeared to suppress elevated glucose-induced cardiomyocyte apoptosis .
Metabolic Pathways
Allicin influences several key metabolic pathways, including lipid metabolism (steroid hormone synthesis, unsaturated fatty acid synthesis, and PPAR signaling pathways) and antioxidant pathways (chemical carcinogenesis-reactive oxygen species pathway and glutathione metabolism pathways) .
Transport and Distribution
Allicin is a fat-soluble volatile component and is eliminated from the body by the respiratory tract . It is distributed in the liver, kidney, lung, and other organs .
Subcellular Localization
In intact plants, allicin is stored in the cytosol of storage mesophyll cells . During tissue damage, the vacuolar enzyme alliinase contacts and hydrolyzes allicin to produce the corresponding sulfenic acids .
準備方法
合成経路および反応条件: アリシンは、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて、ジアリルジスルフィドの酸化によって合成できます。 反応は通常、酸性媒体中で行われ、生成物はクロマトグラフィー法で精製されます .
工業生産方法: アリシンの工業生産は、ニンニクからの抽出によって行われます。新鮮なニンニクを潰してアリイナーゼを活性化し、アリインをアリシンに変換します。 次に、アリシンを有機溶媒で抽出し、高速液体クロマトグラフィー(HPLC)や薄層クロマトグラフィー(TLC)などの方法で精製します .
反応の種類:
酸化: アリシンは酸化されて、ジアリルジスルフィドやジアリルトリスルフィドなどのさまざまな硫黄含有化合物を生成できます.
一般的な試薬と条件:
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、ジチオスレイトール。
反応条件: 酸性または中性pH、室温
主な生成物:
酸化生成物: ジアリルジスルフィド、ジアリルトリスルフィド。
還元生成物: アリルメルカプタン、混合ジスルフィド
類似化合物との比較
Diallyl Disulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial and anticancer properties.
Diallyl Trisulfide: Similar to diallyl disulfide but with an additional sulfur atom, exhibiting stronger biological activities.
Uniqueness of Allicin: Allicin is unique due to its rapid formation upon tissue damage and its broad spectrum of biological activities. Unlike other sulfur compounds, allicin is highly reactive and can quickly interact with various cellular targets, making it a potent bioactive compound .
特性
IUPAC Name |
3-prop-2-enylsulfinylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLKFOPOAOFWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043707 | |
| Record name | Allicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
24 mg/mL at 10 °C | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
539-86-6 | |
| Record name | Allicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-allyl acrylo-1-sulphinothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C39BY17Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
| Record name | Allicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033963 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does allicin exert its biological effects?
A1: Allicin (diallylthiosulfinate) is a reactive sulfur species (RSS) containing a thiosulfinate functional group. This group enables allicin to react with thiol groups (-SH) found in molecules like glutathione and proteins. This redox reaction is believed to be the key mechanism behind allicin's diverse biological activities. [, ]
Q2: What is the role of glutathione in allicin's activity?
A2: Allicin's antimicrobial effect is significantly influenced by glutathione (GSH). Studies have shown that allicin's inhibitory effect against bacteria decreases in the presence of GSH. This suggests that allicin disrupts the bacterial oxidative balance by interacting with GSH and other thiol-containing molecules. [, , ]
Q3: What are the downstream effects of allicin interacting with its targets?
A3: Allicin's interaction with thiol groups can trigger various downstream effects, including:
- Induction of apoptosis: Allicin has been shown to induce apoptosis in various cancer cell lines, including glioblastoma, cervical carcinoma, and esophageal squamous cell carcinoma. This effect is mediated through multiple pathways, including cell cycle arrest, promotion of autophagy, and regulation of apoptosis-related proteins like Bax, Bcl-2, and caspases. [, , , , ]
- Inhibition of microbial growth: Allicin exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including drug-resistant strains. This is attributed to its interaction with essential thiol groups in microbial enzymes and proteins, disrupting vital cellular processes. [, , , , ]
- Anti-inflammatory effects: Allicin has demonstrated anti-inflammatory properties in various models, including trinitrobenzenesulfonic acid-induced colitis and reticuloendotheliosis virus infection in chickens. These effects are linked to the suppression of inflammatory signaling pathways like NF-κB and MAPK, as well as the modulation of cytokine production. [, , ]
Q4: What is the molecular formula and weight of allicin?
A4: Allicin has the molecular formula C6H10OS2 and a molecular weight of 162.27 g/mol.
Q5: What are the challenges associated with allicin stability?
A6: Allicin is a highly reactive and unstable molecule, particularly in the presence of water, oxygen, and heat. This instability poses significant challenges for its storage, formulation, and delivery. [, , ]
Q6: What are some strategies to improve allicin stability and bioavailability?
A6: Various approaches are being explored to enhance allicin stability and delivery, including:
- Encapsulation techniques: Encapsulating allicin within nanoparticles, liposomes, or cyclodextrin complexes can protect it from degradation and improve its stability, solubility, and controlled release. [, ]
- Chemical modifications: Synthesizing allicin derivatives with improved stability while retaining biological activity is an active research area. For example, prosultiamine, a more stable analog of allithiamine (synthesized from allicin and thiamine), has shown promising results in preclinical studies for treating HTLV-I-associated myelopathy/tropical spastic paraparesis. [, ]
- Optimization of extraction methods: Using appropriate extraction methods and solvents can minimize allicin degradation and maximize its yield from garlic. [, ]
Q7: What is the safety profile of allicin?
A8: While allicin is generally considered safe for consumption in culinary amounts, high doses may pose toxicity concerns. More research is needed to establish safe and effective dosages for therapeutic applications. [, ]
Q8: What in vitro models have been used to study allicin's effects?
A8: Numerous in vitro studies have investigated allicin's effects using various cell lines, including:
- Cancer cell lines: Human glioblastoma, cervical carcinoma, esophageal squamous cell carcinoma, bladder cancer, retinoblastoma, and melanoma cells have been used to assess allicin's antiproliferative and apoptosis-inducing effects. [, , , , , ]
- Microbial cultures: Various bacterial and fungal strains, including drug-resistant ones, have been used to evaluate allicin's antimicrobial activity. [, , , , ]
- Primary cells: Human fibroblasts and rat pheochromocytoma cells (PC12) have been employed to study allicin's effects on cell proliferation, oxidative stress, and apoptosis. [, ]
Q9: What in vivo models have been used to study allicin's effects?
A9: Animal models, particularly rodents, have been used to investigate allicin's therapeutic potential in various conditions:
- Atherosclerosis: Studies in apolipoprotein E-deficient and LDL receptor knockout mice have demonstrated allicin's ability to reduce atherosclerotic plaque formation and improve lipid profiles. [, ]
- Cancer: Allicin has shown antitumor effects in mice inoculated with melanoma and fibrosarcoma cells. []
- Infectious diseases: Allicin has demonstrated efficacy in murine models of disseminated aspergillosis and toxoplasmosis. [, ]
- Liver injury: Allicin has exhibited hepatoprotective effects in mice with carbon tetrachloride-induced acute liver injury. []
- Pulmonary arterial hypertension: Studies in rats with monocrotaline-induced pulmonary arterial hypertension have shown allicin's ability to attenuate vascular remodeling, improve endothelial function, and reduce oxidative stress. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



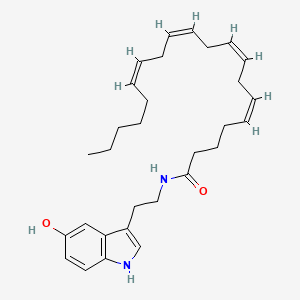
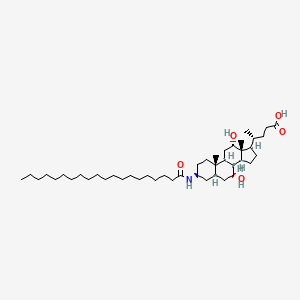
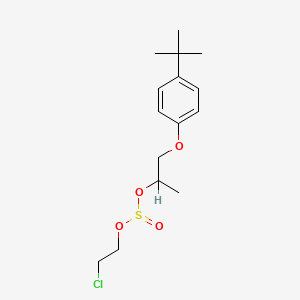



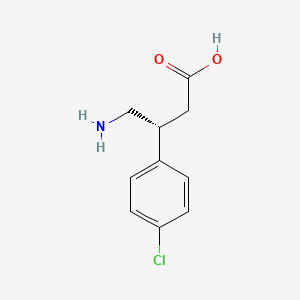
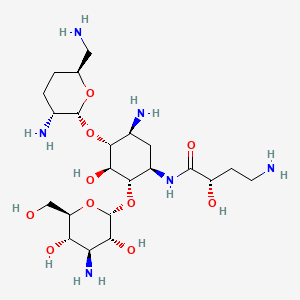
![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)

